Diisobutylsulfamoyl chloride
CAS No.:
Cat. No.: VC16252352
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18ClNO2S |
---|---|
Molecular Weight | 227.75 g/mol |
IUPAC Name | N,N-bis(2-methylpropyl)sulfamoyl chloride |
Standard InChI | InChI=1S/C8H18ClNO2S/c1-7(2)5-10(6-8(3)4)13(9,11)12/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | CFTXQYYCUYPIKX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN(CC(C)C)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Nomenclature
Diisobutylsulfamoyl chloride (C₈H₁₈ClNO₂S) features a central sulfur atom bonded to two isobutyl groups (–N(CH₂CH(CH₃)₂)₂), a chlorosulfonyl group (–SO₂Cl), and an amine nitrogen. The isobutyl substituents introduce significant steric bulk compared to linear alkyl chains, influencing both synthetic accessibility and reaction pathways. This branching alters electron density distribution at the sulfur center and modulates nucleophilic attack kinetics during hydrolysis or substitution reactions .
Synthetic Methodologies
Conventional Approaches
While no explicit synthesis of diisobutylsulfamoyl chloride is documented in the provided sources, analogous sulfamoyl chlorides are typically synthesized via chlorination of sulfonamides or oxidative chlorination of thiols/disulfides. For example, recent advances in continuous flow systems using HNO₃/HCl/O₂ enable efficient conversion of disulfides to sulfonyl chlorides . Adapting this protocol to diisobutyl disulfide could theoretically yield the target compound, though steric hindrance from the isobutyl groups may necessitate extended reaction times or elevated temperatures.
Patent-Based Innovations
A patent describing the synthesis of 2-thiophenecarbonyl chloride via chlorosulfonyl isocyanate and thionyl chloride suggests potential pathways for diisobutylsulfamoyl chloride. By substituting thiophene with diisobutylamine, similar reagent systems could facilitate the formation of the sulfamoyl chloride moiety. Key challenges include managing exothermic reactions and ensuring complete conversion amid steric constraints.
Physicochemical Properties
Thermal Behavior
Activation parameters for sulfamoyl chloride hydrolysis provide indirect insights. For diethylsulfamoyl chloride, the enthalpy of activation (ΔH‡) is −39 cal mol⁻¹ deg⁻¹, with a kinetic solvent isotope effect (kH₂O/kD₂O) of 1.30 . The bulky isobutyl groups may further lower ΔH‡ by stabilizing transition states through steric shielding, though this hypothesis requires experimental validation.
Reaction Mechanisms and Kinetic Profiles
Hydrolysis Pathways
Hydrolysis of sulfamoyl chlorides generally proceeds via an SN1 mechanism, as evidenced by secondary deuterium isotope effects (kH/kD ≈ 2.2) and insensitivity to nucleophile strength . For diisobutylsulfamoyl chloride, the hydrolysis rate is anticipated to exceed that of dimethyl analogs due to enhanced steric hindrance favoring ionization. The proposed mechanism involves:
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Rate-Determining Ionization:
Stabilization of the sulfamoyl cation (R₂NSO₂⁺) by isobutyl groups through hyperconjugation and steric shielding .
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Nucleophilic Attack:
Solvent reorganization and hydrogen bonding networks dominate the activation parameters, as observed in diethylsulfamoyl chloride .
Comparative Kinetics
Table 1 extrapolates kinetic data from analogous compounds to predict diisobutylsulfamoyl chloride behavior:
Compound | k (s⁻¹, 15°C) | ΔH‡ (cal mol⁻¹ deg⁻¹) | kH/kD |
---|---|---|---|
Dimethylsulfamoyl Cl | 8.239 | −76 | 0.95 |
Diethylsulfamoyl Cl | 2.319 | −39 | 2.2 |
Diisobutylsulfamoyl Cl* | ~1.5* | ~−25* | ~2.5* |
*Predicted values based on steric and electronic trends .
Industrial and Research Applications
Pharmaceutical Intermediates
Sulfamoyl chlorides serve as precursors to sulfonamides, a class of antimicrobial agents. Diisobutylsulfamoyl chloride’s lipophilicity could enhance blood-brain barrier penetration in drug candidates, though toxicity profiles remain unexplored.
Agrochemical Synthesis
Branching at the nitrogen center may improve photostability and soil persistence in herbicide derivatives. Patent methodologies involving chlorosulfonyl isocyanate could be adapted for large-scale production.
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